molecular formula C9H9ClN2O B1603428 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole CAS No. 876316-48-2

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole

Cat. No.: B1603428
CAS No.: 876316-48-2
M. Wt: 196.63 g/mol
InChI Key: DZUIHVJDKDNADW-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₉ClN₂O
Molecular Weight: 196.63 g/mol
CAS Registry Number: 876316-48-2
Structural Features:

  • A pyrazole core substituted with a chloromethyl (-CH₂Cl) group at position 3, a 2-furyl (furan-2-yl) group at position 5, and a methyl (-CH₃) group at position 1.
  • The chloromethyl group introduces electrophilic reactivity, making the compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(chloromethyl)-5-(furan-2-yl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUIHVJDKDNADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CCl)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594558
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-48-2
Record name 3-(Chloromethyl)-5-(furan-2-yl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with 2-furylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The furyl group can be oxidized to form furanones or other oxygenated derivatives.

    Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alcohols), bases (triethylamine, sodium hydride), solvents (acetonitrile, dichloromethane).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, m-chloroperbenzoic acid), solvents (acetone, dichloromethane).

    Reduction Reactions: Hydrogen gas, palladium on carbon catalyst, solvents (ethanol, methanol).

Major Products Formed

    Substitution Reactions: Aminomethyl, thiomethyl, or hydroxymethyl derivatives.

    Oxidation Reactions: Furanones, furyl alcohols.

    Reduction Reactions: Dihydropyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name: 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
  • CAS Number: 876316-48-2
  • Molecular Formula: C9H9ClN2O
  • Molecular Weight: 196.63 g/mol

The compound features a pyrazole ring substituted with a chloromethyl group and a furyl moiety, which contributes to its diverse biological activities.

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Mechanism of Action: Pyrazole compounds typically exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from pyrazole have shown significant inhibition of these cytokines in various in vitro assays .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies: Research indicates that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). In particular, derivatives have shown IC50 values in the micromolar range, indicating potent activity against tumor cells .
  • Mechanism of Action: The anticancer effects are attributed to the compound's ability to inhibit specific kinases involved in cell proliferation and survival pathways, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been well-documented. Compounds similar to this compound have demonstrated efficacy against various bacterial strains.

  • In Vitro Studies: Studies have shown that certain pyrazole derivatives exhibit significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. The presence of the chloromethyl group enhances the interaction with microbial targets, contributing to its effectiveness .

Case Studies

Study ReferenceFocusFindings
Selvam et al. Anti-inflammatorySynthesized pyrazole derivatives with enhanced COX inhibition compared to standard drugs like diclofenac.
Abdel-Aziz et al. AnticancerEvaluated compounds on HepG2 cells, showing IC50 values indicating significant cytotoxicity.
Ragavan et al. AntimicrobialTested against multiple bacterial strains; compounds showed promising results against E. coli and S. aureus.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.

    Biological Studies: It can act as a ligand, binding to metal ions or proteins, and modulating their function.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole -CH₂Cl (3), 2-furyl (5), -CH₃ (1) Chloromethyl, furyl 196.63 Reactive intermediate for alkylation
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole -CF₃ (3), 3,4,5-trimethoxyphenyl (5), -C₆H₄OMe (1) Trifluoromethyl, methoxy 418.37 Anticancer leads; enhanced lipophilicity due to -CF₃
5-(1,3-Benzodioxol-6-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazole Benzodioxolyl (5), furyl (3) Benzodioxole, furyl 296.29 Acetylcholinesterase (AChE) inhibition (38.5% at 80 µg/mL)
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate -COOEt (5), 4-Cl-C₆H₄ (3), -CH₂C(O)Ph (1) Ester, chloroaryl 385.84 Antimicrobial/anti-inflammatory potential
3-(2-Furyl)-1H-pyrazol-5-amine -NH₂ (5), 2-furyl (3) Amino, furyl 149.15 Building block for heterocyclic synthesis
Key Comparative Analysis

Reactivity :

  • The chloromethyl group in the target compound distinguishes it from derivatives with electron-withdrawing groups (e.g., -CF₃ in ). While -CF₃ enhances metabolic stability, -CH₂Cl provides a reactive site for cross-coupling or alkylation reactions.
  • In contrast, ester-containing pyrazoles (e.g., ) exhibit hydrolytic instability under basic conditions, limiting their utility in aqueous environments.

Biological Activity: Pyrazoles with benzodioxole (e.g., ) or trifluoromethyl groups (e.g., ) show pronounced biological activity due to enhanced membrane permeability and target binding.

Synthetic Utility: The amino-substituted pyrazole () serves as a precursor for Schiff base formation or heterocyclic annulation. In contrast, the chloromethyl group in the target compound facilitates direct functionalization without requiring de novo synthesis of the pyrazole core.

Steric and Electronic Effects :

  • Methoxy and trimethoxyphenyl groups (e.g., ) introduce steric bulk and electron-donating effects, altering regioselectivity in electrophilic substitution. The furyl group’s electron-rich nature may similarly influence reactivity at position 5.

Biological Activity

3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole is a compound of interest due to its potential biological activities. This article reviews the biological properties of this pyrazole derivative, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities. They have been extensively studied for their potential in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, antimicrobial, and anticancer agents . The structure of pyrazoles allows for various substitutions that can enhance their biological efficacy.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. A notable finding includes an analog that exhibited an IC50 value comparable to established anticancer drugs .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-70.08
Compound BHCT1160.05
Compound CA5490.07

2. Anti-inflammatory Activity

This compound and its derivatives have shown promising anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Anti-inflammatory Effects

CompoundInhibition (%) at 10 µMReference
Compound D85% TNF-α
Compound E76% IL-6

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. For example, certain derivatives were effective against bacterial strains such as E. coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values suggest that these compounds could serve as potential alternatives to conventional antibiotics .

Table 3: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
Compound FE. coli40
Compound GStaphylococcus aureus20

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Cyclooxygenase Inhibition : This compound has been shown to inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
  • Cell Cycle Arrest : Certain pyrazoles induce cell cycle arrest in cancer cells, leading to apoptosis. This mechanism is often mediated through the modulation of key regulatory proteins involved in cell proliferation .

Case Studies

Several case studies illustrate the efficacy of pyrazole derivatives:

  • A study demonstrated that a pyrazole derivative significantly reduced tumor growth in a murine model of breast cancer, with a marked decrease in tumor size compared to control groups .
  • Another investigation reported that a series of pyrazole compounds exhibited potent antimicrobial activity against resistant strains, suggesting their potential role in combating antibiotic resistance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole
Reactant of Route 2
3-(chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole

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